N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide
Overview
Description
N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide is an organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Sulfonylation: The addition of the sulfonyl group to the benzamide core.
Chlorination: The incorporation of the chlorophenyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(4-bromophenyl)sulfonylbenzamide
- N-(4-acetylphenyl)-4-(4-fluorophenyl)sulfonylbenzamide
- N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbenzamide
Uniqueness
N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and may result in different reactivity and applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-chlorophenyl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-14(24)15-2-8-18(9-3-15)23-21(25)16-4-10-19(11-5-16)28(26,27)20-12-6-17(22)7-13-20/h2-13H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEQZKFRFIFGOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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